An In-depth Technical Guide to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a substituted pyrimidinone of interest to researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not widely documented in publicly available literature, this guide extrapolates from well-established chemical principles and the known properties of structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
2-Methyl-6-(o-tolyl)pyrimidin-4-ol belongs to the pyrimidinone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[1] The structure features a pyrimidin-4-ol core substituted with a methyl group at the 2-position and an o-tolyl group at the 6-position.
Molecular Formula: C₁₂H₁₂N₂O
Molecular Weight: 200.24 g/mol
A CAS Registry Number has not been assigned to this compound, suggesting its novelty. The physicochemical properties presented in the table below are predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| Molecular Weight | 200.24 g/mol | Calculated |
| LogP (predicted) | 2.1 - 2.5 | ChemDraw Prediction |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | ChemDraw Prediction |
| Hydrogen Bond Donors | 1 | ChemDraw Prediction |
| Hydrogen Bond Acceptors | 3 | ChemDraw Prediction |
Proposed Synthesis
The synthesis of 6-aryl-2-methylpyrimidin-4-ols is well-documented and typically proceeds via the condensation of a β-ketoester with acetamidine.[2][3] This established methodology can be readily adapted for the synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. The proposed synthetic pathway is outlined below.
Figure 1: Proposed synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Experimental Protocol:
Step 1: Preparation of the Reaction Mixture
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in absolute ethanol. The amount of sodium ethoxide should be equimolar to the starting β-ketoester.
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Add ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 equivalent) to the flask.
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In a separate beaker, dissolve acetamidine hydrochloride (1.1 equivalents) in a minimal amount of absolute ethanol.
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Add the acetamidine solution to the reaction flask with stirring.
Step 2: Reaction
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold ethanol and then with water to remove any inorganic salts.
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Dry the crude product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization
The structure of the synthesized 2-Methyl-6-(o-tolyl)pyrimidin-4-ol can be confirmed using standard analytical techniques. The expected spectroscopic data, based on the analysis of similar pyrimidinone derivatives, are summarized below.[4][5]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the o-tolyl group (multiplet, ~7.2-7.5 ppm).- A singlet for the pyrimidine ring proton (~6.0-6.5 ppm).- A singlet for the methyl group at the 2-position (~2.4-2.6 ppm).- A singlet for the methyl group of the o-tolyl group (~2.2-2.4 ppm).- A broad singlet for the hydroxyl proton (concentration dependent). |
| ¹³C NMR | - Carbonyl carbon (~160-170 ppm).- Quaternary carbons of the pyrimidine ring and the o-tolyl group.- Aromatic carbons of the o-tolyl group (~125-140 ppm).- Methyl carbon at the 2-position (~20-25 ppm).- Methyl carbon of the o-tolyl group (~18-22 ppm). |
| FT-IR (KBr, cm⁻¹) | - Broad O-H stretch (~3200-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- C=O stretch (~1650-1680 cm⁻¹).- C=N and C=C stretches (~1550-1620 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ at m/z 201.24. |
Potential Applications in Drug Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active molecules.[1][6] Aryl-substituted pyrimidinones, in particular, have been investigated for a variety of therapeutic applications.
Potential Therapeutic Areas:
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Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[6][7]
-
Anti-inflammatory Agents: Substituted pyrimidines have shown promise as anti-inflammatory agents.[2]
-
Antimicrobial Agents: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs.[4][8]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
The presence of the o-tolyl group in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol may confer specific steric and electronic properties that could influence its biological activity and selectivity for particular targets. Further investigation into its biological properties is warranted to explore its full therapeutic potential.
Figure 2: A generalized workflow for the early-stage drug development of novel compounds like 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers can confidently approach the investigation of this novel pyrimidinone derivative. Its promising chemical features suggest that it could be a valuable scaffold for the development of new therapeutic agents.
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